molecular formula C3H9NaO4S3 B010678 Sodium 2,3-dimercaptopropanesulfonate monohydrate CAS No. 207233-91-8

Sodium 2,3-dimercaptopropanesulfonate monohydrate

Cat. No. B010678
M. Wt: 228.3 g/mol
InChI Key: XMUHNMQFDVIWGU-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis process of Na-DMPS involves a precipitation method, where lead acetate and zinc sulfate are used as precipitators. Studies have shown that lead acetate is a more effective precipitator compared to zinc sulfate. Experimental adjustments, such as prolonging sulfhydrylation time and optimizing the feed ratio of sodium allylsulfonate to lead acetate and potassium hydrogen sulfide, can significantly improve the yield of lead salt, which is a crucial step in the synthesis of Na-DMPS (Zhang Chen-dong, 2008).

Molecular Structure Analysis

The molecular structure of Na-DMPS is characterized by its ability to form stable complexes with heavy metals, aiding in their detoxification. This capability is attributed to its sulfhydryl groups, which are critical for chelation. The specific arrangement of these groups within the molecule allows for efficient binding to metals, which is fundamental to its antidotal properties. Although detailed structural analysis specific to Na-DMPS is scarce, related compounds have demonstrated how sulfhydryl groups' positioning enhances metal binding efficiency.

Chemical Reactions and Properties

Na-DMPS participates in reactions that lead to the formation of complexes with heavy metals, facilitating their removal from the body. Its chemical properties, particularly its reactivity with mercury and arsenic, underline its utility in treating poisoning by these metals. The formation of DMPS-metal complexes is a key reaction, highlighting its role in chelation therapy. The compound's ability to rapidly and extensively metabolize to a disulfide form in humans also indicates its chemical reactivity and the body's capacity to alter it for excretion (R. Maiorino et al., 1991).

Scientific Research Applications

  • Arsenic Burden Reduction in Brain : It effectively reduces the arsenic burden in the brain, addressing neurological issues caused by arsenic exposure (Tripathi et al., 1997).

  • Treatment of Chronic Lead and Mercury Intoxication : It is used for treating chronic lead and mercury intoxication in humans, showcasing its importance in managing heavy metal poisoning (Maiorino et al., 1991).

  • Convulsion Reduction in Poisoned Mice : It reduces the number of mice experiencing convulsions when poisoned with certain toxins, suggesting a protective neurological role (Zhang et al., 2001).

  • Prevention of Renal Tubular Degeneration : In cases of acute copper(II) sulfate poisoning, it prevents renal tubular degeneration and necrosis in mice, indicating its renal protective capabilities (Mitchell et al., 1982).

  • Protection Against Sodium Arsenite : It protects mice against the lethal effects of sodium arsenite, demonstrating its efficacy in arsenic poisoning situations (Tadlock & Aposhian, 1980).

  • Mercury Chelation and Distribution : As a mercury chelating agent, it has the highest concentration in kidneys and the lowest in the brain, indicating its distribution and excretion patterns in the body (Gabard, 1978).

  • Antidote Against Non-Metallic Pesticides : It serves as an antidote against non-metallic pesticides like nereistoxin insecticides, Chlordimeform, and others, displaying its broad antidotal properties (Chen & Lu, 2016).

  • Mercury Mobilization : It mobilizes mercury stored in the kidney and liver but is less efficient in removing mercury from the brain, highlighting its specific organ targeting in mercury poisoning (Buchet & Lauwerys, 1989).

  • Enhancement of Nanocrystal Stability : It enhances the stability, photoconductivity, and photosensitivity of PbS nanocrystals in the near-infrared, indicating its application in nanotechnology (Moody et al., 2008).

  • Antidote to Heavy Metal Salt Poisoning : It is utilized as an antidote to heavy metal salt poisoning and certain pesticides, underlining its role in toxicological emergencies (Zhang Chen-dong, 2008).

Safety And Hazards

  • Combustibility : DMPS is classified as a combustible solid (Storage Class Code 11) .
  • WGK : It has a WGK 3 rating, indicating moderate water hazard .
  • Personal Protective Equipment : When handling DMPS, use appropriate protective gear, including dust masks (N95) , eyeshields, and gloves .

properties

IUPAC Name

sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUHNMQFDVIWGU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)[O-])S)S.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NaO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046607
Record name Sodium 2,3-dimercaptopropanesulfonate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,3-dimercaptopropanesulfonate monohydrate

CAS RN

207233-91-8
Record name Sodium 2,3-dimercapto-1-propanesulfonate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207233918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2,3-dimercaptopropanesulfonate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanesulfonic acid, 2,3-dimercapto-, sodium salt, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH52SRB8Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,3-dimercaptopropanesulfonate monohydrate
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Sodium 2,3-dimercaptopropanesulfonate monohydrate
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Sodium 2,3-dimercaptopropanesulfonate monohydrate
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Sodium 2,3-dimercaptopropanesulfonate monohydrate
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Sodium 2,3-dimercaptopropanesulfonate monohydrate
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Sodium 2,3-dimercaptopropanesulfonate monohydrate

Citations

For This Compound
28
Citations
Z Tang, B Xu, B Wu, DA Robinson, N Bokossa… - Langmuir, 2011 - ACS Publications
The novel thiol bridging “staple motif RS-Au-SR” discovered at the Au−thiolate interface has tremendously advanced the structural understanding of monolayer protected Au clusters (…
Number of citations: 29 pubs.acs.org
S Iglesia-Turino, A Febrero, O Jauregui… - Plant …, 2006 - academic.oup.com
The mercury (Hg) accumulation mechanism was studied in rape (Brassica napus) plants grown under a Hg concentration gradient (0 μ m–1,000 μ m). Hg mainly accumulated in roots. …
Number of citations: 78 academic.oup.com
IT Santiago, A Febrero, O Jauregui, C Caldelas, J Luis… - 2006 - academia.edu
The role of chelating agents in removing Hg from contaminated organs in adult animals has been extensively reviewed (Keith et al., 1997; Baum, 1999). Meso-Dimercaptosuccinic acid (…
Number of citations: 2 www.academia.edu
E Chekmeneva, JM Díaz-Cruz, C Arino… - … science & technology, 2009 - ACS Publications
The binding of Hg 2+ with synthetic phytochelatins ((γ-Glu-Cys) n -Gly, PC n , n = 2, 3, 4) was investigated by a recently proposed electroanalytical method, using differential pulse …
Number of citations: 28 pubs.acs.org
Z Tang, B Xu, B Wu, MW Germann… - Journal of the American …, 2010 - ACS Publications
Interface bond structure, in addition to the well-known size and shape quantum confinement effects, is another factor that affects the properties of nanomaterials that is less known and …
Number of citations: 110 pubs.acs.org
EZ Jahromi, J Gailer, IJ Pickering, GN George - Journal of Inorganic …, 2014 - Elsevier
Meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercaptopropane-1-sulfonic acid (DMPS) are chelating agents which have been used clinically to treat patients suffering from Pb 2 …
Number of citations: 14 www.sciencedirect.com
R Cheng, R Gadde, Y Fan, N Kulkarni, N Shevale… - Archives of …, 2022 - Springer
N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI) is a novel lipophilic metal chelator and antioxidant used in mercury poisoning. Recent studies have suggested that NBMI may also …
Number of citations: 2 link.springer.com
R Ghosh, J Dey, BVNP Kumar - RSC advances, 2020 - pubs.rsc.org
The development of efficient, biodegradable and biocompatible surfactants has become a pressing need because of adverse effects of surface-active compounds on the aquatic …
Number of citations: 3 pubs.rsc.org
H Eum, S Cheong, J Kim, SJ Han, M Cheong, H Lee… - Catalysts, 2022 - mdpi.com
The removal of nitric oxide (NO), which is an aggregation agent for fine dust that causes air pollution, from exhaust gas has been considered an important treatment in the context of …
Number of citations: 2 www.mdpi.com
Q Cheng, S Stone-Elander, ESJ Arnér - Nature protocols, 2006 - nature.com
Selenocysteine (Sec; U in one-letter code) is the twenty-first naturally occurring amino acid, with a selenium atom that gives this cysteine (Cys) homolog unique biochemical properties, …
Number of citations: 46 www.nature.com

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